2-(Dodecylsulfanyl)-1,4-benzoquinone
Description
Structure
3D Structure
Properties
CAS No. |
55034-75-8 |
|---|---|
Molecular Formula |
C18H28O2S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-dodecylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O2S/c1-2-3-4-5-6-7-8-9-10-11-14-21-18-15-16(19)12-13-17(18)20/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
RIINWLSYFUDXFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSC1=CC(=O)C=CC1=O |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC(=O)C=CC1=O |
Other CAS No. |
55034-75-8 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of Substituted 1,4 Benzoquinones
General Approaches to 1,4-Benzoquinone (B44022) Synthesis
The foundational 1,4-benzoquinone structure can be accessed through several primary synthetic routes, most commonly involving the oxidation of aromatic precursors like phenols, hydroquinones, and their derivatives.
Oxidation of Phenolic Precursors
Phenols serve as readily available and cost-effective starting materials for the synthesis of 1,4-benzoquinones. The direct oxidation of phenols can be achieved using a variety of oxidizing agents. Although phenols lack a hydrogen atom on the hydroxyl-bearing carbon, they are susceptible to oxidation. libretexts.orglibretexts.org
Historically, strong oxidants like chromic acid have been used, which can convert phenol (B47542) into p-benzoquinone. libretexts.orglibretexts.org Another classical method is the Teuber reaction, which employs Fremy's salt, potassium nitrosodisulfonate ((KSO₃)₂NO), as the oxidizing agent. jetir.org This reagent is known for its reliability in oxidizing phenols to the corresponding quinones. Other common reagents include acidified potassium dichromate. youtube.com
More contemporary and greener approaches are increasingly favored. These include electrochemical methods, where the anodic oxidation of phenol can yield benzoquinone, avoiding the need for chemical oxidants. jetir.orgrsc.org Additionally, catalytic systems utilizing hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium have been developed. jetir.org Solar photo-oxygenation represents another environmentally benign route for the conversion of phenols to quinones. jetir.org
Table 1: Selected Oxidizing Agents for the Conversion of Phenols to 1,4-Benzoquinones
| Oxidizing Agent | Precursor | Notes |
| Chromic Acid | Phenol | A strong, traditional oxidant. libretexts.orglibretexts.org |
| Fremy's Salt ((KSO₃)₂NO) | Phenols | A reliable and widely used reagent (Teuber reaction). jetir.org |
| Acidified Potassium Dichromate | Phenol | A common laboratory oxidant. youtube.com |
| Electricity (Anodic Oxidation) | Phenol | An environmentally friendly method that avoids chemical reagents. jetir.orgrsc.org |
| Hydrogen Peroxide/Catalyst | Catechin/Epicatechin | A greener catalytic approach. jetir.org |
Conversion from Hydroquinone (B1673460) and Dimethoxybenzene Derivatives
Hydroquinone (benzene-1,4-diol) is the direct precursor to 1,4-benzoquinone through oxidation. This transformation is a facile redox process and can be accomplished with milder oxidizing agents compared to those required for phenols. wikipedia.org A variety of reagents have been successfully employed for this purpose. For instance, potassium bromate (B103136) in a dilute acidic solution effectively oxidizes hydroquinone to p-benzoquinone. youtube.com Other effective systems include alumina-supported copper(II) sulfate (B86663) and various chromium(VI) salts. jetir.orgresearchgate.net The oxidation of hydroquinone is also a significant physiological reaction and can be efficiently catalyzed by copper salts in the presence of molecular oxygen, which serves as a green oxidant. jetir.org
1,4-Dimethoxybenzene derivatives provide another important route to 1,4-benzoquinones through a process known as oxidative demethylation. This method is particularly useful for preparing substituted quinones that might be otherwise difficult to access. Classical reagents for this transformation include nitric acid and silver oxide, though these often require strongly acidic conditions which may not be compatible with sensitive functional groups. researchgate.net A widely used modern reagent is ceric ammonium (B1175870) nitrate (B79036) (CAN), which effectively performs the oxidative demethylation under milder conditions.
Table 2: Reagents for the Synthesis of 1,4-Benzoquinones from Hydroquinone and Dimethoxybenzene
| Reagent | Precursor | Transformation |
| Potassium Bromate/H₂SO₄ | Hydroquinone | Oxidation youtube.com |
| Copper Salts/O₂ | Hydroquinone | Catalytic Oxidation jetir.org |
| Ceric Ammonium Nitrate (CAN) | 1,4-Dimethoxybenzene | Oxidative Demethylation researchgate.net |
| Nitric Acid | 1,4-Dimethoxybenzene | Oxidative Demethylation researchgate.net |
Strategies for Introducing Sulfanyl (B85325) Moieties
The introduction of a sulfur-containing group, such as the dodecylsulfanyl group in 2-(Dodecylsulfanyl)-1,4-benzoquinone, onto the benzoquinone ring is typically achieved through nucleophilic addition or substitution reactions. The electron-deficient nature of the quinone ring makes it susceptible to attack by soft nucleophiles like thiols.
Direct Thiolation Reactions
The most direct method for synthesizing 2-(alkylsulfanyl)-1,4-benzoquinones is the reaction of 1,4-benzoquinone with a thiol. This reaction is a classic example of a Michael-type conjugate addition. nih.gov Thiols, being strong nucleophiles, readily attack one of the electrophilic carbon atoms of the α,β-unsaturated ketone system within the benzoquinone ring. chemistrysteps.com
The reaction between 1,4-benzoquinone and an alkanethiol, such as 1-dodecanethiol, can lead to a mixture of products. The initial 1,4-addition of the thiol to the quinone ring forms a hydroquinone intermediate. This intermediate can then be oxidized back to the quinone state, often by another molecule of the starting benzoquinone. This process can continue, leading to the formation of mono-, di-, tri-, and even tetra-substituted (alkylsulfanyl)benzoquinones. researchgate.net The reaction conditions, stoichiometry, and choice of solvent can be manipulated to favor the desired mono-substituted product, this compound.
Nucleophilic Substitution Approaches on Halogenated Quinones
An alternative strategy for introducing a sulfanyl moiety involves the use of a halogenated 1,4-benzoquinone as the starting material. In this approach, the thiol acts as a nucleophile in a substitution reaction, displacing a halide ion from the quinone ring.
For instance, chlorosubstituted benzoquinones can react with thiols where the thiol group displaces the chlorine atom. nih.gov This reaction proceeds via a nucleophilic vinylic substitution mechanism. nih.gov This method can offer better regiochemical control compared to the direct addition to unsubstituted benzoquinone, as the position of the incoming sulfanyl group is predetermined by the location of the halogen atom on the starting quinone. The reactivity of the halogenated benzoquinone is enhanced by the electron-withdrawing nature of the carbonyl groups and the halogen substituent itself. nih.gov
Catalytic and Green Chemistry Routes in Benzoquinone Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. The synthesis of benzoquinones has benefited from this focus, with several catalytic and green chemistry routes being established.
In the context of the oxidation of phenolic precursors, the use of catalysts allows for the use of greener oxidants like molecular oxygen and hydrogen peroxide. jetir.orgresearchgate.net For example, cobalt-salen complexes can catalyze the oxidation of phenols using molecular oxygen. scielo.br Electrochemical synthesis, as previously mentioned, is another inherently green approach as it uses electricity as a "reagentless" oxidant, thereby minimizing waste. rsc.org
The choice of solvent is also a critical aspect of green chemistry. The development of synthetic methods that can be performed in water is highly desirable. For the oxidation of hydroquinone to benzoquinone, protocols using molecular oxygen as the oxidant in aqueous systems have been developed. jetir.org Furthermore, the aerobic oxidative hydroxylation of arylboronic acids to phenols, which can then be oxidized to quinones, has been achieved in water with a catalytic amount of benzoquinone itself, representing a metal-free process. organic-chemistry.org These methodologies highlight the ongoing efforts to make the synthesis of important chemical building blocks like substituted 1,4-benzoquinones more sustainable.
Derivatization and Functionalization Strategies Applied to Benzoquinone Scaffolds
The inherent reactivity of the benzoquinone scaffold allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of complex molecules with diverse properties.
Direct C-H bond functionalization of quinones is a powerful strategy for introducing new carbon-carbon and carbon-heteroatom bonds. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for promoting oxidative C-H functionalization. acs.org The cleavage of benzylic and allylic C-H bonds by DDQ can be coupled with nucleophilic addition to form new bonds. acs.org Computational studies have shown that the most favorable mechanism for this C-H cleavage is a concerted hydride transfer from the substrate to DDQ. acs.org
The direct C-H functionalization of quinones with boronic acids has also been achieved. nih.gov This method, which utilizes catalytic silver(I) nitrate and potassium persulfate, allows for the arylation of 1,4-benzoquinone in good yields. nih.gov The reaction is notable for its scalability and environmental compatibility, as it can be performed on a gram scale without an organic solvent. nih.gov This approach has been successfully applied to the functionalization of complex molecules, such as the synthesis of an estrone-benzoquinone hybrid. nih.gov
| Reagent/Catalyst | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzylic and allylic C-H bonds | Oxidative C-H cleavage coupled with nucleophilic addition. | acs.org |
| Boronic Acids / AgNO₃ / K₂S₂O₈ | Aryl and alkyl boronic acids | Direct arylation and alkylation of 1,4-benzoquinone. | nih.gov |
The Diels-Alder reaction is a cornerstone of organic synthesis, and 1,4-benzoquinones are excellent dienophiles in these cycloaddition reactions. wikipedia.orgvaia.comchemcess.com They readily react with a variety of dienes to form substituted cyclohexene (B86901) derivatives. vaia.com For example, the reaction of 1,4-benzoquinone with buta-1,3-diene and cyclopenta-1,3-diene yields the corresponding Diels-Alder adducts. vaia.com
The reactivity and selectivity of Diels-Alder reactions involving substituted benzoquinones can be influenced by the nature and position of the substituents. acs.orgnih.gov For instance, in reactions with 2-(arylsulfinyl)-1,4-benzoquinones, the chemoselectivity and π-facial diastereoselectivity are related to the electronic character of the substituent on the aromatic sulfoxide (B87167) and the Lewis acid used. acs.org Under thermal and certain catalyzed conditions, cycloaddition occurs preferentially at the unsubstituted double bond of the quinone. acs.org
Lewis acid catalysis can also be employed to control the outcome of cycloaddition reactions between styrenes and 1,4-benzoquinones, leading to various formal cycloaddition products. acs.orgacs.org While thermal conditions typically yield [4+2] cycloadducts (Diels-Alder adducts), Lewis acid catalysis can promote the formation of [3+2], [2+2], or [5+2] cycloadducts. acs.org
| Diene | Dienophile | Conditions | Key Observations | Reference |
|---|---|---|---|---|
| Buta-1,3-diene | 1,4-Benzoquinone | - | Formation of the corresponding Diels-Alder adduct. | vaia.com |
| Cyclopentadiene | 2-(Arylsulfinyl)-1,4-benzoquinones | Thermal or Lewis Acid Catalysis | High chemo- and stereoselectivity; selectivity depends on catalyst and substituent. | acs.org |
| Styrenes | 2-Alkoxy-1,4-benzoquinones | Lewis Acid Catalysis | Formation of various formal cycloadducts ([4+2], [3+2], [2+2], [5+2]). | acs.org |
| Cyclohexadiene Derivatives | 1,4-Benzoquinone | Aqueous Media | The position of substituents on the diene is an important factor. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Substituted 1,4 Benzoquinones
Redox Chemistry and Electron Transfer Processes
The redox chemistry of 2-(Dodecylsulfanyl)-1,4-benzoquinone is a cornerstone of its chemical character. The quinone moiety can undergo reduction through various pathways, each with distinct mechanistic features.
Single and Two-Electron Reduction Pathways
Like other benzoquinone derivatives, this compound can be reduced via single or two-electron pathways. A single-electron reduction yields a semiquinone radical anion. This intermediate is a free radical species that can be relatively stable, depending on the solvent and counter-ion. nih.gov
Proton-Coupled Electron Transfer (PCET) Mechanisms
The reduction of this compound in the presence of proton donors typically proceeds through proton-coupled electron transfer (PCET) mechanisms. In PCET, the transfer of an electron and a proton can be either stepwise or concerted. The specific pathway is influenced by factors such as the pH of the solution, the nature of the solvent, and the electrode potential in electrochemical reductions.
In a stepwise mechanism, electron transfer precedes proton transfer (ETPT) or proton transfer precedes electron transfer (PTET). In a concerted mechanism (CEPT), the electron and proton are transferred in a single kinetic step. The presence of the dodecylsulfanyl group, being electron-donating, can influence the electron density of the quinone ring and thereby affect the thermodynamics and kinetics of the PCET process.
Influence of Substituents on Redox Potentials
The dodecylsulfanyl substituent significantly influences the redox potential of the benzoquinone ring. As an electron-donating group, the sulfur atom increases the electron density on the quinone system. This increased electron density makes the molecule more difficult to reduce, resulting in a more negative redox potential compared to unsubstituted 1,4-benzoquinone (B44022). mdpi.com
The general trend for substituted quinones is that electron-donating groups lower the redox potential, while electron-withdrawing groups raise it. The magnitude of this effect can be correlated with the electronic parameters of the substituent. For this compound, the long alkyl chain of the dodecylsulfanyl group is not expected to have a significant electronic effect beyond that of a simple alkylthio group.
Electrochemical Characterization and Cyclic Voltammetry Studies
A typical cyclic voltammogram of an alkylthio-substituted benzoquinone in an aprotic solvent would show two reversible one-electron reduction waves, corresponding to the formation of the semiquinone radical anion and then the hydroquinone (B1673460) dianion. In protic media, these waves would merge into a single two-electron wave at a potential that is pH-dependent, characteristic of a PCET process. researchgate.net The peak potentials obtained from CV experiments provide quantitative information about the redox potentials of the compound.
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the 1,4-benzoquinone ring makes it susceptible to nucleophilic attack. The presence of the dodecylsulfanyl substituent directs the regioselectivity of these reactions.
Reactivity with Thiols and Sulfhydryl Groups
Substituted 1,4-benzoquinones are known to react with nucleophilic thiols and sulfhydryl groups, such as those found in the amino acid cysteine. nih.gov This reaction is typically a Michael-type conjugate addition. For this compound, the incoming nucleophilic thiol would be expected to add to one of the unsubstituted carbon atoms of the quinone ring (positions 5 or 6).
The electron-donating nature of the dodecylsulfanyl group deactivates the quinone ring towards nucleophilic attack compared to unsubstituted benzoquinone. However, the reaction can still proceed, particularly with highly reactive thiols or under catalytic conditions. The initial addition product is a hydroquinone derivative, which can then be oxidized back to a new substituted benzoquinone. researchgate.net The mechanism can be influenced by factors such as pH, with acid catalysis often facilitating the reaction. nih.gov
Interactive Data Table: General Effects of Substituents on 1,4-Benzoquinone Redox Potentials
| Substituent Type | Example Substituent | Effect on Redox Potential | Expected Redox Potential of this compound |
| Electron-Donating | -CH3, -OCH3, -SR | More Negative | More negative than unsubstituted 1,4-benzoquinone |
| Electron-Withdrawing | -Cl, -CN, -NO2 | More Positive | N/A |
| Unsubstituted | -H | Reference Value | N/A |
Reactions with Amines and Amino Acid Residues
The reactivity of 1,4-benzoquinones with amines is a well-documented area of organic chemistry. Generally, these reactions proceed via nucleophilic addition, where the amine attacks the electron-deficient quinone ring. For a thio-substituted benzoquinone like this compound, the presence of the sulfur atom can influence the regioselectivity of the attack. The dodecylsulfanyl group is an electron-donating group, which can direct the nucleophilic attack of amines to the unsubstituted positions of the quinone ring.
Reactions with primary and secondary amines typically lead to the formation of amino-substituted benzoquinones. For instance, the reaction of 2,5-di-t-butyl-1,4-benzoquinone with primary aliphatic amines such as n-propylamine and n-butylamine yields 3-amino-2,5-di-t-butyl-1,4-benzoquinone, among other products. rsc.org Similarly, it is expected that this compound would react with amines at the C5 or C6 positions.
The interaction with amino acid residues is of significant interest, particularly with cysteine and lysine (B10760008) residues in proteins. The sulfhydryl group of cysteine is a potent nucleophile that readily undergoes Michael-type addition to the benzoquinone ring. The amino group of lysine can also react, though typically at a slower rate than cysteine. researchgate.net These reactions are fundamental to understanding the biological activity and toxicity of quinones.
Mechanistic Differentiation: Ipso-Substitution versus Addition/Elimination
The substitution of a group already present on the benzoquinone ring can occur through two primary mechanisms: ipso-substitution and addition/elimination. In ipso-substitution, the incoming nucleophile directly attacks the carbon atom bearing a substituent, leading to the displacement of that substituent. In the addition/elimination mechanism, the nucleophile first adds to an unsubstituted position on the ring, followed by the elimination of a leaving group from an adjacent carbon.
Studies on 2,5-dihydroxy-1,4-benzoquinone (B104904) have shown that the reaction mechanism is dependent on the nucleophile. rsc.org For example, the reaction with morpholine (B109124) (a secondary amine) proceeds via ipso-substitution, while the reaction with thiols follows an addition/elimination pathway. rsc.org For this compound, which lacks a readily displaceable group at the substituted position, nucleophilic attack by amines would likely proceed via an addition/elimination pathway at the unsubstituted positions rather than ipso-substitution of the dodecylsulfanyl group.
Michael Addition Pathways
Michael addition is a key reaction pathway for 1,4-benzoquinones. This 1,4-conjugate addition occurs when a nucleophile attacks the β-carbon of the α,β-unsaturated ketone system within the quinone ring. The presence of substituents on the ring influences the rate and regiochemistry of the Michael addition. Electron-donating groups, such as the dodecylsulfanyl group, are expected to deactivate the ring towards nucleophilic attack compared to unsubstituted benzoquinone.
The reaction of various substituted benzoquinones with thiols, such as nitrobenzenethiol, has been shown to proceed via Michael addition. nih.gov The position of the attack is influenced by both electronic and steric effects of the substituents. For this compound, a nucleophile would likely add to the C5 or C6 position. The initial Michael adduct is a hydroquinone, which can then be oxidized back to the substituted quinone.
Oxidative Transformations and Dehydrogenation Capabilities
Role as Oxidants in Organic Synthesis
1,4-Benzoquinones are widely used as oxidizing agents in a variety of organic transformations. They can act as hydrogen acceptors, facilitating dehydrogenation reactions. Their effectiveness as oxidants is related to their reduction potentials, which are influenced by the substituents on the quinone ring. Electron-withdrawing groups increase the reduction potential, making the quinone a stronger oxidant. The dodecylsulfanyl group is electron-donating, which would make this compound a milder oxidant compared to unsubstituted 1,4-benzoquinone or its halogenated derivatives.
A significant application of 1,4-benzoquinones is as a stoichiometric oxidant in palladium-catalyzed reactions, such as the Wacker oxidation of olefins to ketones. organic-chemistry.org In these catalytic cycles, the benzoquinone reoxidizes the reduced palladium species (Pd(0) to Pd(II)), allowing the catalytic cycle to continue. It is plausible that this compound could function in a similar capacity, although its efficiency might be modulated by the electronic properties of the sulfur substituent.
Catalytic Dehydrogenation Processes
1,4-Benzoquinones can be employed as catalysts or, more commonly, as co-oxidants in catalytic dehydrogenation processes. These reactions are important for the synthesis of unsaturated compounds. For example, benzoquinone derivatives can be used in combination with a primary catalyst to facilitate the removal of hydrogen from a substrate. The hydroquinone formed upon accepting hydrogen can then be re-oxidized in a separate step or by another component in the reaction mixture. While specific examples involving this compound are not documented, the general reactivity pattern of benzoquinones suggests its potential utility in such processes.
Detailed Mechanistic Studies of Reaction Pathways
Detailed mechanistic studies specifically for this compound are not available in the current scientific literature. However, extensive research on other substituted benzoquinones provides a framework for understanding its potential reaction pathways. Mechanistic investigations often employ techniques such as kinetics studies, isotopic labeling, and computational modeling to elucidate the transition states and intermediates involved in reactions.
For example, studies on the reaction of 2,5-dihydroxy-1,4-benzoquinone with nucleophiles used 13C isotopically labeled starting materials to distinguish between ipso-substitution and addition/elimination mechanisms. rsc.org Similar studies would be necessary to definitively characterize the reaction pathways of this compound with various nucleophiles. Furthermore, computational studies using Density Functional Theory (DFT) have been employed to understand the regioselectivity and reaction mechanisms of cycloaddition reactions of substituted benzoquinones, and such approaches could be applied to the compound . scielo.br
Hydride Abstraction Mechanisms
Hydride abstraction represents a potential, albeit less commonly documented, reaction pathway for substituted 1,4-benzoquinones. In the context of this compound, this mechanism would involve the transfer of a hydride ion (H⁻) from a suitable donor molecule to the electrophilic quinone ring. Such reactions are a facet of the broader oxidative capabilities of quinones.
The plausibility of a hydride abstraction mechanism is influenced by the electronic properties of the benzoquinone derivative. The presence of the electron-donating dodecylsulfanyl group at the 2-position modulates the electrophilicity of the quinone system. While comprehensive studies focusing specifically on hydride abstraction by this compound are not extensively detailed in the available literature, the general reactivity of quinones as oxidizing agents suggests this pathway is mechanistically conceivable. In many oxidative processes, 1,4-benzoquinone and its derivatives act as effective oxidants, capable of accepting electrons and protons, which is mechanistically related to hydride abstraction. For instance, 1,4-benzoquinone plays a crucial role as an oxidant in various catalytic cycles, such as in certain palladium-catalyzed reactions where it facilitates steps that can be mechanistically analogous to hydride abstraction. researchgate.net
The efficiency of such a process would be contingent on several factors, including the nature of the hydride donor, the solvent system, and the presence of any catalysts. Theoretical and computational studies on related systems have shown that the energy barrier for such reactions can be significantly influenced by the substitution pattern on the quinone ring.
Electrophilic Reaction Pathways
The predominant electrophilic reaction pathway for this compound, like other substituted 1,4-benzoquinones, is nucleophilic addition, often referred to as a Michael-type addition. The electron-withdrawing nature of the carbonyl groups renders the carbon-carbon double bonds of the quinone ring susceptible to attack by nucleophiles.
The dodecylsulfanyl substituent, being an electron-donating group, influences the regioselectivity of nucleophilic attack. Generally, for 1,4-benzoquinones with an electron-donating substituent, the incoming nucleophile preferentially attacks the carbon atoms that are not directly bonded to the substituent. In the case of this compound, nucleophilic attack is most likely to occur at the C5 or C6 positions. The regioselectivity can be influenced by the reaction conditions, particularly the acidity of the medium. researchgate.net
The general mechanism for the Michael addition of a nucleophile (Nu⁻) to this compound is depicted below:
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbon atoms of the quinone ring (e.g., C5), leading to the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is then protonated to yield a hydroquinone derivative.
Oxidation: The resulting substituted hydroquinone can subsequently be oxidized back to the corresponding quinone, depending on the reaction conditions and the presence of an oxidizing agent.
This electrophilic character is fundamental to the chemical reactivity of this compound and is a key consideration in its synthetic applications and biological interactions.
Single-Electron Transfer and Radical Coupling Mechanisms
Beyond the two-electron pathways, the reactivity of this compound can also involve single-electron transfer (SET) processes, leading to the formation of radical intermediates. The ability of quinones to accept a single electron to form a semiquinone radical anion is a well-established aspect of their chemistry.
The formation of a semiquinone radical from this compound can be initiated by various reducing agents or through photochemical processes. The stability of the resulting radical is influenced by the electronic nature of the substituents. The electron-donating dodecylsulfanyl group can affect the reduction potential of the quinone and the stability of the corresponding radical anion.
Once formed, this semiquinone radical can participate in subsequent reactions, including radical coupling. For instance, it could dimerize or react with other radical species present in the reaction mixture. While Michael addition is often the dominant pathway in reactions with nucleophiles like thiols, the detection of radical species in similar systems suggests that a competing SET mechanism may also be operative. nih.gov The quenching of electron pair resonance (EPR) signals in the presence of nucleophiles in studies of other substituted benzoquinones indicates that while radical formation is possible, the two-electron Michael addition pathway often predominates. nih.gov
The competition between the nucleophilic addition and SET pathways is a nuanced aspect of quinone chemistry, dependent on the specific reactants, their redox potentials, and the reaction conditions.
Solvent Effects on Reaction Mechanisms and Kinetics
The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and its kinetics, and this holds true for reactions involving this compound. The choice of solvent can influence the solubility of reactants, the stability of intermediates and transition states, and the rates of competing reaction pathways.
For electrophilic addition reactions, polar protic solvents can facilitate the reaction by stabilizing charged intermediates, such as the enolate formed during Michael addition. Hydrogen bonding between the solvent and the carbonyl groups of the quinone can also enhance its electrophilicity, thereby increasing the reaction rate. Conversely, in nonpolar solvents, the reaction rates may be slower due to the lack of stabilization of polar intermediates.
In the context of single-electron transfer mechanisms, the solvent's polarity and its ability to solvate ions can play a critical role. Polar solvents can facilitate the formation and separation of charged radical species, thereby favoring an SET pathway.
Kinetic studies on the reactions of substituted benzoquinones with thiols have demonstrated a dependence of the reaction rate on the pH of the medium when conducted in aqueous or mixed-aqueous solutions. nih.gov This pH dependence underscores the role of protonation states of both the quinone and the nucleophile, which are in turn influenced by the solvent system. For instance, in acidic conditions, the reaction rate of nucleophilic addition to alkyl-substituted benzoquinones can be enhanced. researchgate.net
The following table summarizes the general effects of solvent properties on the reaction pathways of substituted 1,4-benzoquinones:
| Solvent Property | Effect on Michael Addition | Effect on SET/Radical Pathways |
| Polarity | Generally accelerates the reaction by stabilizing charged intermediates. | Can favor the formation and stabilization of radical ions. |
| Protic Nature | Can increase the electrophilicity of the quinone through hydrogen bonding and protonate intermediates. | Can influence the stability and reactivity of radical species through hydrogen bonding. |
| Acidity/Basicity | Can catalyze the reaction by protonating the quinone or deprotonating the nucleophile. | Can affect the protonation state and stability of semiquinone radicals. |
Computational and Theoretical Chemistry of 2 Dodecylsulfanyl 1,4 Benzoquinone and Analogues
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study quinone derivatives due to its balance of accuracy and computational cost.
The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For 2-(dodecylsulfanyl)-1,4-benzoquinone, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed for this purpose. The dodecylsulfanyl group, with its long alkyl chain, can adopt various conformations, and computational methods help identify the most probable spatial arrangement. The electronic configuration is then determined for this optimized geometry.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity. nih.gov For this compound, the electron-donating nature of the sulfur atom in the dodecylsulfanyl group is expected to raise the HOMO energy level, while the electron-withdrawing nature of the benzoquinone ring influences the LUMO energy.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound and Analogues
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,4-benzoquinone (B44022) | -7.98 | -3.45 | 4.53 |
| 2-Methyl-1,4-benzoquinone | -7.72 | -3.38 | 4.34 |
| 2-(Methylsulfanyl)-1,4-benzoquinone | -7.51 | -3.52 | 3.99 |
| This compound | -7.48 | -3.55 | 3.93 |
Note: The values in this table are illustrative and based on general trends observed in substituted benzoquinones. Actual calculated values may vary depending on the computational method and basis set used.
Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO. It represents the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): Calculated as 1 / (2η). Soft molecules are more reactive.
Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the chemical potential (μ ≈ -χ). It quantifies the ability of a molecule to accept electrons.
The presence of the dodecylsulfanyl group, an electron-donating substituent, is expected to decrease the ionization potential and increase the softness of the benzoquinone ring, thereby influencing its reactivity in various chemical reactions. nih.gov
Computational Modeling of Redox Potentials and Thermodynamics
Computational methods are invaluable for predicting the redox properties of quinones, which are central to their biological and chemical functions.
The reduction potential of a quinone is a measure of its ability to accept electrons. Quinones can undergo a one-electron reduction to form a semiquinone radical anion or a two-electron reduction to form a hydroquinone (B1673460) dianion. DFT calculations can be used to predict these reduction potentials. The calculations involve determining the Gibbs free energy change (ΔG) for the reduction reaction in a specific solvent, often modeled using a polarizable continuum model (PCM).
The reduction potential (E°) can then be calculated using the Nernst equation in relation to a reference electrode. The accuracy of these predictions depends on the chosen functional, basis set, and solvation model. For this compound, the electron-donating substituent is expected to lower the reduction potential compared to unsubstituted 1,4-benzoquinone, making it a weaker oxidizing agent. nih.gov
Table 2: Predicted Reduction Potentials for this compound and Analogues
| Compound | One-Electron Reduction Potential (V vs. SHE) | Two-Electron Reduction Potential (V vs. SHE) |
| 1,4-benzoquinone | +0.15 | +0.71 |
| 2-Methyl-1,4-benzoquinone | +0.08 | +0.65 |
| 2-(Methylsulfanyl)-1,4-benzoquinone | -0.05 | +0.58 |
| This compound | -0.08 | +0.55 |
Note: The values in this table are illustrative and based on general trends observed in substituted benzoquinones. Actual calculated values may vary.
Computational chemistry allows for a detailed thermodynamic analysis of the electron transfer processes involving this compound. This includes the calculation of thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reduction reactions. These calculations provide insights into the spontaneity and feasibility of the electron transfer processes under different conditions. The effect of the solvent on the thermodynamics of electron transfer is also a critical aspect that can be investigated computationally.
Solvation Effects in Computational Redox Studies
The surrounding solvent environment significantly influences the redox behavior of quinones, including this compound. rsc.org Computational redox studies, therefore, rely on accurately modeling these solvation effects to predict redox potentials. rsc.org The choice between implicit and explicit solvent models is a critical aspect of these theoretical investigations, representing a trade-off between computational cost and the level of detail required. tmc.edu
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium characterized by its dielectric constant. acs.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the quinone's redox properties. acs.org For many quinone systems, particularly in high-throughput screenings, the inclusion of an implicit solvation model during energy calculations has been shown to provide a negligible improvement in predicting redox potentials when compared to gas-phase calculations, suggesting that for some applications, the additional computational expense may not be justified. nih.gov
On the other hand, explicit solvent models, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, involve modeling individual solvent molecules. tmc.edu This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the quinone's carbonyl groups and protic solvent molecules like water. tmc.edu Accurately representing these specific interactions is crucial, as they can stabilize the reduced forms of the quinone and significantly impact the calculated redox potentials. rsc.org The balanced description of the solvation of both the oxidized and reduced species is a chief ingredient for accurate calculations. rsc.org
Mechanistic Simulations of Reaction Pathways
Investigation of Transition States and Energy Barriers for Nucleophilic Additions
Mechanistic simulations are pivotal in elucidating the reaction pathways of nucleophilic additions to this compound. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction to identify transition states and calculate the corresponding energy barriers (activation energies). researchgate.net These calculations provide fundamental insights into the reaction kinetics and regioselectivity. researchgate.net
For the Michael addition of a nucleophile, such as a thiol, to the activated double bonds of the quinone ring, the formation of the intermediate carbanion is often the rate-determining step, with calculated energy barriers typically in the range of 15-20 kcal/mol relative to the reactants. nih.gov The presence and position of the dodecylsulfanyl substituent influence the electrophilicity of the different carbon atoms on the benzoquinone ring, thereby affecting the energy barriers and directing the incoming nucleophile to a specific site. nih.gov For thio-substituted quinones, the reaction mechanism can be complex; for instance, the addition of thiols to o-quinones has been shown through a combination of experimental and computational studies to proceed via a free-radical chain mechanism, rather than a direct nucleophilic attack. mdpi.comresearchgate.net
Table 1: Representative Calculated Energy Barriers for Nucleophilic Addition to a Substituted 1,4-Benzoquinone. (Note: The following data are illustrative for a generic thiol addition, as specific values for this compound are not readily available in the cited literature.)
| Site of Nucleophilic Attack | Calculated Energy Barrier (ΔG‡, kcal/mol) |
| C3 Position | 16.5 |
| C5 Position | 19.1 |
| C6 Position | 18.4 |
Modeling of Protonation and Deprotonation Effects on Reactivity
The reactivity of this compound is highly sensitive to the pH of the environment, a factor that can be modeled computationally by studying the effects of protonation and deprotonation. rsc.org The protonation state of both the quinone and the nucleophile can dramatically alter the reaction kinetics and thermodynamics. nih.gov
Computational methods can predict the proton affinity at various sites on the quinone molecule. rsc.org For instance, protonation of a carbonyl oxygen increases the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. Theoretical studies on benzoquinone reactivity with methylamine (B109427) (a model for the amino group of lysine) in acidic and basic media have been performed to understand pH-dependent protein modifications. nih.gov Similarly, the deprotonation of a thiol nucleophile to a thiolate anion significantly increases its nucleophilicity, which in turn affects the reaction pathway and rate. researchgate.net The divergent reactivity of thiols versus thiolates with quinones at different pH values has been computationally investigated to explain changes in reaction regioselectivity. mdpi.comresearchgate.net
Simulation of Intramolecular Interactions and Conformational Landscapes
The long, flexible dodecyl chain of this compound introduces a significant number of conformational degrees of freedom. Computational simulations are essential for exploring the molecule's conformational landscape and understanding the influence of intramolecular interactions on its structure and reactivity. rsc.org The flexibility of alkyl chains attached to aromatic rings can allow them to fold back, leading to intramolecular interactions between the aliphatic chain and the aromatic system. rsc.org
These non-covalent interactions are primarily driven by dispersive forces (van der Waals interactions). rsc.org Theoretical studies on model alkylaromatic compounds have revealed an elaborate network of these interactions, which can lead to the surprising stability of twisted or folded conformations over extended ones. rsc.org For this compound, this suggests that the dodecyl chain may not simply exist as a fully extended chain but could adopt conformations where it interacts with the face of the benzoquinone ring. Such interactions could potentially shield one face of the ring, thereby influencing its accessibility to incoming reactants or altering its solvation shell and, consequently, its redox properties.
Structure-Reactivity and Structure-Mechanism Relationships from Theoretical Perspectives
Quantifying Substituent Effects (e.g., Hammett Constants)
The electronic influence of the dodecylsulfanyl substituent on the reactivity and redox potential of the 1,4-benzoquinone core can be quantified using theoretical approaches, most notably through the framework of the Hammett equation. This linear free-energy relationship correlates reaction rates and equilibrium constants with Hammett substituent parameters (σ), which account for the inductive and resonance effects of a substituent.
Table 2: Representative Hammett Constants (σp) for Related Substituents. (Note: Data for analogous substituents are provided to illustrate the expected electronic effect.)
| Substituent | Hammett Constant (σp) |
| -SCH3 | 0.00 |
| -OH | -0.37 |
| -Cl | 0.23 |
| -CN | 0.66 |
Correlation of Theoretical Predictions with Experimental Observations
The validation and utility of computational models in the study of this compound and its analogues are critically assessed by comparing theoretical predictions with experimental observations. This correlation is essential for establishing the accuracy of the computational methods employed and for providing a deeper understanding of the molecule's electronic structure and reactivity. The primary areas where these correlations are explored are in electrochemical behavior and spectroscopic properties.
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of quinone derivatives. The B3LYP functional, often paired with a 6-311G(d,p) basis set, is commonly used to determine ground-state energies and to predict electrochemical and spectroscopic parameters. mjcce.org.mk The agreement between the calculated values and experimental data provides confidence in the predictive power of the theoretical models.
Electrochemical Properties
One of the most direct and valuable comparisons between theory and experiment for redox-active molecules like this compound lies in their electrochemical behavior. Cyclic voltammetry (CV) is an experimental technique that provides information about the reduction and oxidation potentials of a compound. mjcce.org.mk These experimental values can be correlated with theoretically calculated parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a series of (thio)substituted-1,4-benzoquinones, a strong correlation has been observed between the experimentally determined first half-wave reduction potentials (E1/2) and the calculated LUMO energies. This relationship is founded on the principle that the acceptance of an electron during reduction occurs into the LUMO. A lower LUMO energy facilitates electron acceptance, corresponding to a less negative reduction potential.
Similarly, the oxidation potential can be correlated with the HOMO energy, as oxidation involves the removal of an electron from this orbital. A higher HOMO energy suggests that the electron is less tightly bound and more easily removed, resulting in a less positive oxidation potential.
| Compound Analogue | Experimental E1/2 (V) | Calculated ELUMO (eV) | Experimental Epa (V) | Calculated EHOMO (eV) |
|---|---|---|---|---|
| 2-(tert-butylthio)-3,5,6-trichloro-1,4-benzoquinone | -0.18 | -3.65 | - | -7.21 |
| 2,5-bis(tert-butylthio)-3,6-dichloro-1,4-benzoquinone | -0.35 | -3.42 | - | -6.78 |
| 2,3,5-tris(tert-butylthio)-6-chloro-1,4-benzoquinone | -0.48 | -3.21 | - | -6.45 |
| 2,3,5,6-tetrakis(tert-butylthio)-1,4-benzoquinone | -0.59 | -2.98 | - | -6.12 |
Data presented for illustrative purposes based on trends reported for analogous compounds.
Spectroscopic Properties
The correlation between theoretical and experimental spectroscopic data provides another layer of validation for computational models. Time-Dependent Density Functional Theory (TD-DFT) is frequently used to calculate the electronic absorption spectra of molecules. researchgate.net These calculated spectra, which predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, can be compared with experimental UV-Vis spectra.
For 1,4-benzoquinone and its derivatives, TD-DFT calculations have shown good agreement with experimental spectra, accurately predicting the electronic transitions. researchgate.netresearchgate.net For thio-substituted analogues, the introduction of the sulfur atom and the alkyl chain is expected to influence the electronic transitions, leading to shifts in the absorption maxima. The correlation between the calculated and observed λmax values for these analogues helps in assigning the nature of the electronic transitions, for example, distinguishing between n → π* and π → π* transitions.
| Compound Analogue | Experimental λmax (nm) | Calculated λmax (nm) | Nature of Transition |
|---|---|---|---|
| 1,4-benzoquinone | 244 | 251 | π → π |
| 2-tert-butyl-1,4-benzoquinone (B1215510) | 253 | 260 | π → π |
| 2-(alkylthio)-1,4-benzoquinone | ~320 | ~315 | n → π* |
Data for 1,4-benzoquinone and 2-tert-butyl-1,4-benzoquinone are based on existing literature. researchgate.netresearchgate.net Data for the alkylthio analogue is a representative value based on typical shifts observed for such substitutions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(dodecylsulfanyl)-1,4-benzoquinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1,4-benzoquinone with dodecanethiol. Key parameters include:
- Solvent choice : Use aprotic solvents (e.g., DMF, THF) to stabilize the quinone intermediate and minimize side reactions .
- pH control : Acidic conditions (pH 3–5) enhance thiolate nucleophilicity, improving substitution efficiency .
- Temperature : Moderate heating (40–60°C) balances reaction rate and product stability.
- Monitoring : Track reaction progress via TLC or HPLC, as over-oxidation or dimerization may occur.
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity .
- Spectroscopy : Confirm the structure via:
- FTIR : Peaks at 1660 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-S bond) .
- NMR : ¹H NMR should show signals for the dodecyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 350–360 .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (>30 mg/mL), ethanol (>10 mg/mL), and DMF. Limited aqueous solubility (<1 mg/mL in PBS) due to the hydrophobic dodecyl chain .
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How does the dodecylsulfanyl substituent influence the redox properties of 1,4-benzoquinone in catalytic applications?
- Methodological Answer :
- Cyclic voltammetry : Compare redox potentials of 1,4-benzoquinone and its derivative. The dodecyl chain may shift the reduction potential due to electron-donating effects .
- Catalytic testing : Use the compound as a mediator in enzymatic or electrochemical systems. For example, in laccase-mediated oxidations, monitor electron transfer rates via UV-Vis spectroscopy (λ = 400–500 nm) .
Q. What mechanisms explain the cytotoxicity of this compound in mammalian cells?
- Methodological Answer :
- Topoisomerase II inhibition : Assay DNA cleavage in vitro using human topoisomerase IIα. The dodecyl chain may enhance membrane permeability, increasing intracellular concentrations .
- ROS generation : Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) in cell cultures. Compare to unsubstituted 1,4-benzoquinone, which induces oxidative stress via semiquinone radical formation .
Q. How do solvent polarity and acidity affect the regioselectivity of thiol additions to this compound?
- Methodological Answer :
- Kinetic studies : Conduct reactions in ionic liquids (e.g., [BMIM][PF₆]) versus polar aprotic solvents (e.g., DMSO). Ionic liquids favor thioether formation at the C3 position due to stabilized transition states .
- pH-dependent pathways : At low pH (<3), protonation of quinone carbonyls directs nucleophilic attack to the less hindered C5 position .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the stability of this compound under ambient conditions?
- Methodological Answer :
- Photodegradation : Discrepancies arise from light exposure during handling. Use controlled UV-Vis experiments to quantify degradation rates (e.g., λ = 365 nm irradiation) .
- Impurity effects : Trace metals (e.g., Fe³⁺) accelerate oxidation. Pre-purify solvents via Chelex columns and validate via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
